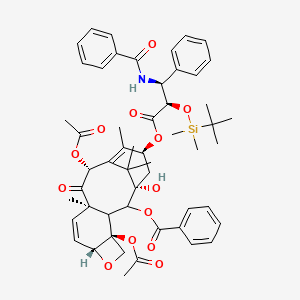

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

Descripción

Propiedades

Número CAS |

165065-02-1 |

|---|---|

Fórmula molecular |

C53H63NO13Si |

Peso molecular |

950.1 g/mol |

Nombre IUPAC |

[(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |

InChI |

InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |

Clave InChI |

STDWDYDOHOANPV-DANSAQGPSA-N |

SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Origen del producto |

United States |

An In-Depth Technical Guide to the Synthesis and Characterization of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

Foreword: The Rationale for Modifying a Landmark Anticancer Agent

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), remains a cornerstone of cancer chemotherapy. Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made it an indispensable tool in the treatment of various solid tumors.[1] However, the clinical utility of paclitaxel is not without its challenges, including poor aqueous solubility and the emergence of drug resistance. These limitations have spurred extensive research into the synthesis of paclitaxel derivatives with improved pharmacological profiles.

This technical guide delineates a comprehensive methodology for the synthesis and characterization of a novel derivative, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel. This compound incorporates two key structural modifications: the introduction of a double bond at the 6,7-position of the taxane core and the selective protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. The 6,7-dehydro modification may alter the conformation of the taxane skeleton, potentially influencing its binding affinity to β-tubulin and its susceptibility to metabolic deactivation. The 2'-O-TBDMS group, a bulky and stable protecting group, serves a dual purpose: it facilitates the selective modification of other positions on the paclitaxel molecule and can act as a lipophilic prodrug moiety, potentially enhancing cell membrane permeability.

This document is intended for researchers, medicinal chemists, and drug development professionals. It provides not only a step-by-step protocol but also the underlying scientific reasoning for the chosen synthetic strategy and characterization techniques, thereby offering a robust framework for the exploration of novel paclitaxel analogues.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is proposed via a two-step sequence commencing with commercially available paclitaxel. The strategic decision to first protect the 2'-hydroxyl group is predicated on its higher reactivity compared to the other hydroxyl groups and the need to shield this critical functionality from the conditions of the subsequent dehydration reaction.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2'-O-(tert-Butyldimethylsilyl)paclitaxel (Intermediate)

Rationale: The selective protection of the 2'-hydroxyl group of paclitaxel is a well-established transformation. The choice of tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent is based on its ability to selectively react with the sterically less hindered and more nucleophilic 2'-hydroxyl group over the more hindered C-7 hydroxyl group. Imidazole is employed as a base to activate the hydroxyl group and to scavenge the hydrochloric acid byproduct.

Protocol:

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve paclitaxel (1.0 g, 1.17 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Addition of Base and Silylating Agent: To the stirred solution, add imidazole (160 mg, 2.34 mmol, 2.0 equiv.). Allow the mixture to stir for 10 minutes at room temperature to ensure complete dissolution. Subsequently, add tert-butyldimethylsilyl chloride (TBDMSCl, 212 mg, 1.41 mmol, 1.2 equiv.) portion-wise over 5 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction: Upon completion, quench the reaction by the slow addition of deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford 2'-O-(tert-Butyldimethylsilyl)paclitaxel as a white solid.

Part 2: Synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel (Final Product)

Rationale: The dehydration of the C-7 hydroxyl group to introduce a Δ⁶⁷ double bond requires a mild and selective reagent to avoid undesired side reactions on the complex paclitaxel scaffold. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an excellent candidate for this transformation as it is known to effect the syn-elimination of water from secondary and tertiary alcohols under neutral and relatively mild conditions.[2][3] An alternative, though potentially harsher, method involves the formation of a 7-O-triflate followed by base-induced elimination.[4] The Burgess reagent is preferred here for its anticipated higher selectivity and milder reaction conditions.

Protocol:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2'-O-(tert-Butyldimethylsilyl)paclitaxel (500 mg, 0.52 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).

-

Addition of Dehydrating Agent: Add the Burgess reagent (372 mg, 1.56 mmol, 3.0 equiv.) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1) or LC-MS.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Directly load the crude residue onto a silica gel column and purify by flash chromatography using a gradient of ethyl acetate in hexane to yield the final product, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel.

Characterization of the Final Product

A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques should be employed.

Caption: Workflow for the characterization of the final product.

Quantitative Data Summary

| Parameter | 2'-O-TBDMS-paclitaxel (Intermediate) | 2'-O-TBDMS-6,7-dehydropaclitaxel (Final Product) |

| Molecular Formula | C₅₃H₆₅NO₁₄Si | C₅₃H₆₃NO₁₃Si |

| Molecular Weight | 968.17 g/mol | 950.16 g/mol |

| Purity (by HPLC) | >98% | >95% |

| Appearance | White solid | White to off-white solid |

Spectroscopic and Spectrometric Data

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the synthesized molecules.

| Compound | Ion Adduct | Theoretical m/z | Observed m/z | Technique |

| Intermediate | [M+Na]⁺ | 990.4121 | To be determined | ESI-TOF |

| Final Product | [M+Na]⁺ | 972.3992 | To be determined | ESI-TOF |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural elucidation. The following table highlights the expected key chemical shifts.

| Nucleus | Key Resonances in 2'-O-TBDMS-paclitaxel | Expected Changes in 2'-O-TBDMS-6,7-dehydropaclitaxel |

| ¹H NMR | ~4.3 ppm (m, 1H, H-7) | Disappearance of the H-7 signal. Appearance of new olefinic proton signals between 5.5-6.5 ppm. |

| ~4.8 ppm (d, 1H, H-2') | No significant change expected. | |

| ~3.8 ppm (d, 1H, H-3) | No significant change expected. | |

| ~0.0 ppm (s, 6H, Si-(CH₃)₂) | No significant change expected. | |

| ~0.8 ppm (s, 9H, Si-C(CH₃)₃) | No significant change expected. | |

| ¹³C NMR | ~75 ppm (C-7) | Upfield or downfield shift of C-7, becoming an sp² carbon. |

| ~84 ppm (C-6) | Upfield or downfield shift of C-6, becoming an sp² carbon. | |

| ~73 ppm (C-2') | No significant change expected. | |

| ~-4 to -5 ppm (Si-(CH₃)₂) | No significant change expected. | |

| ~25 ppm (Si-C(CH₃)₃) | No significant change expected. |

Conclusion and Future Perspectives

This guide has outlined a robust and logical synthetic route for the preparation of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, a novel paclitaxel derivative. The proposed two-step synthesis, involving a selective silylation followed by a mild dehydration, is designed to be efficient and high-yielding. The comprehensive characterization protocol ensures the unambiguous identification and purity assessment of the final compound.

The synthesis of this and other novel paclitaxel analogues is a critical endeavor in the ongoing effort to overcome the limitations of current cancer chemotherapies. The biological evaluation of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, including its cytotoxicity against various cancer cell lines and its microtubule-stabilizing activity, will be the next crucial step in determining its potential as a next-generation anticancer agent.

References

-

Determination of Paclitaxel in Human Plasma by UPLC–MS–MS. Available at: [Link]

-

Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. National Institutes of Health. Available at: [Link]

-

Analytical Approaches to Paclitaxel. Hamdard Foundation Pakistan. Available at: [Link]

-

Determination of Paclitaxel Distribution in Solid Tumors by Nano-Particle Assisted Laser Desorption Ionization Mass Spectrometry Imaging. National Institutes of Health. Available at: [Link]

-

Burgess Reagent. Eburon Organics. Available at: [Link]

-

Burgess reagents mediated dehydration. ResearchGate. Available at: [Link]

-

Short, Enantioselective Total Synthesis of Highly Oxidized Taxanes. National Institutes of Health. Available at: [Link]

-

Burgess reagent. Wikipedia. Available at: [Link]

-

Total synthesis of taxane terpenes: cyclase phase. National Institutes of Health. Available at: [Link]

-

Scalable, enantioselective taxane total synthesis. National Institutes of Health. Available at: [Link]

-

Synthetic applications of Burgess reagent. Atlanchim Pharma. Available at: [Link]

-

Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. ACS Publications. Available at: [Link]

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry. Royal Society of Chemistry. Available at: [Link]

-

NEW EFFICIENT METHODS FOR THE SYNTHESIS OF TAXANE DERIVATIVES SUCH AS DOCETAXEL AND THEIR STRUCTURAL ANALOGOUS, AND A METHOD FOR THE PREPARATION THEREOF. WIPO Patentscope. Available at: [Link]

-

Strategies and Lessons Learned from Total Synthesis of Taxol. ACS Publications. Available at: [Link]

- Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile. Google Patents.

-

Total Synthesis of Paclitaxel. ACS Publications. Available at: [Link]

-

An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. National Institutes of Health. Available at: [Link]

-

Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges. National Institutes of Health. Available at: [Link]

-

An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. ResearchGate. Available at: [Link]

-

Solid-state NMR Spectroscopic, X-Ray Diffraction and Quantum Chemical Investigations of the Crystalline Cancer Drug Paclitaxel and Paclitaxel incorporated into Polymer Micelles. ResearchGate. Available at: [Link]

-

Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. ACS Publications. Available at: [Link]

Sources

A Technical Guide to the Preliminary Investigation of 2'-O-TBDMS-6,7-dehydropaclitaxel: A Key Intermediate for Novel Taxane Analogs

Abstract

This technical guide outlines a comprehensive preliminary investigation into 2'-O-TBDMS-6,7-dehydropaclitaxel, a rationally designed intermediate for the synthesis of novel paclitaxel analogs. Paclitaxel is a cornerstone of modern chemotherapy, and the development of derivatives with improved efficacy, solubility, and side-effect profiles is of paramount importance. This document details the strategic rationale, proposed synthetic pathways, detailed experimental protocols, and analytical characterization for this target compound. By introducing a double bond into the C-ring of the baccatin core, new avenues for chemical modification are opened. The use of a tert-butyldimethylsilyl (TBDMS) protecting group at the C2'-hydroxyl position ensures the stability of the crucial side chain during the core modification. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and natural product synthesis.

Introduction

The Enduring Significance of Paclitaxel in Oncology

Paclitaxel, commercially known as Taxol®, is a highly oxygenated diterpenoid natural product that has revolutionized cancer treatment since its discovery.[1] Its unique mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis.[2] Despite its remarkable success in treating various cancers, including ovarian, breast, and lung cancer, paclitaxel's clinical application is hampered by poor water solubility and the emergence of drug resistance.[3]

The Imperative for Semi-Synthesis and Analog Development

The limited availability of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), spurred the development of efficient semi-synthetic routes from more abundant precursors like baccatin III.[4] This not only solved the supply issue but also provided a platform for creating a vast array of paclitaxel derivatives. Structure-activity relationship (SAR) studies have shown that while certain regions of the molecule are essential for its cytotoxic activity, others can be modified to enhance its therapeutic properties.[3][5] The C6 and C7 positions on the baccatin core, while less critical than the southern hemisphere of the molecule, represent viable targets for modification to potentially modulate bioactivity or physical properties.[1][3]

Strategic Role of the 2'-O-TBDMS Protecting Group

The C2'-hydroxyl group of the paclitaxel side chain is widely considered a key hydrogen bonding site for interaction with tubulin and is crucial for bioactivity.[5][6] During multi-step syntheses involving modifications to the baccatin core, this hydroxyl group must be protected to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether is an ideal choice for this purpose due to its ease of installation, stability across a wide range of reaction conditions, and clean, selective removal using fluoride-based reagents.[7]

Rationale for Investigating 2'-O-TBDMS-6,7-dehydropaclitaxel

The introduction of a C6-C7 double bond within the paclitaxel scaffold serves a dual purpose. Firstly, it creates a novel analog whose biological activity warrants investigation. Secondly, and more importantly, the alkene functionality acts as a versatile chemical handle for a variety of subsequent transformations. This "dehydro" intermediate can be subjected to reactions such as epoxidation, dihydroxylation, hydrogenation, or cycloaddition, enabling access to a library of previously inaccessible C6- and C7-substituted paclitaxel derivatives. This guide details the foundational work required to synthesize, purify, and characterize this pivotal intermediate.

Synthetic Strategy and Experimental Design

The synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel is envisioned as a two-step process starting from commercially available paclitaxel. The first step involves the selective protection of the C2'-hydroxyl group, followed by a selective dehydration reaction across the C6-C7 positions.

Overview of the Proposed Synthetic Pathway

The overall synthetic logic is to first mask the most reactive hydroxyl group on the side chain (C2'-OH) and then perform a targeted elimination reaction on the baccatin core.

Caption: Proposed two-step synthesis of the target intermediate.

Causality in Reagent Selection

-

Protection Step: The choice of tert-Butyldimethylsilyl chloride (TBSCl) with imidazole as a base is a standard and highly effective method for silylating hydroxyl groups. The C2'-OH is significantly more sterically accessible and reactive than the C7-OH, allowing for selective protection under controlled conditions.

-

Dehydration Step: The dehydration of the C7-hydroxyl group requires a mild and selective reagent to avoid degradation of the complex taxane core. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an excellent candidate for this transformation.[8][9] It is known to facilitate the syn-elimination of secondary alcohols under neutral, non-pyrolytic conditions, which is ideal for a substrate as sensitive as paclitaxel.[7] Alternative reagents like Martin's sulfurane could also be considered, as they are effective for dehydrating secondary and tertiary alcohols.[10][11] The Burgess reagent is chosen for its well-documented mildness and high yields in complex molecule synthesis.[12]

Detailed Experimental Protocols

Disclaimer: These protocols are based on established literature procedures for analogous transformations and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 2'-O-TBDMS-Paclitaxel

-

Reaction Setup: To a solution of paclitaxel (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M) in a flame-dried, argon-purged flask, add imidazole (3.0 eq).

-

Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield 2'-O-TBDMS-Paclitaxel as a white solid.

Protocol 2: Synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel

-

Reaction Setup: Dissolve 2'-O-TBDMS-Paclitaxel (1.0 eq) in anhydrous benzene (~0.05 M) in a flame-dried flask equipped with a reflux condenser under an argon atmosphere.

-

Reagent Addition: Add Burgess reagent (3.0-5.0 eq) to the solution at room temperature.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (ethyl acetate/hexanes) to isolate 2'-O-TBDMS-6,7-dehydropaclitaxel.

Protocol 3: Deprotection to yield 6,7-dehydropaclitaxel

-

Reaction Setup: Dissolve 2'-O-TBDMS-6,7-dehydropaclitaxel (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

-

Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the final deprotected product, 6,7-dehydropaclitaxel.

Physicochemical Characterization and Analysis

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized intermediates and the final target compound.

Caption: Workflow for purification and analytical characterization.

Expected Analytical Data

The successful synthesis of 2'-O-TBDMS-6,7-dehydropaclitaxel would be confirmed by spectroscopic analysis:

-

¹H NMR: Disappearance of the C7-H proton signal (typically around δ 4.4 ppm) and the appearance of new vinyl proton signals corresponding to the newly formed C6-C7 double bond. The characteristic signals for the TBDMS group (singlets around δ 0.0-0.2 ppm and δ 0.8-0.9 ppm) should be present.

-

¹³C NMR: Appearance of two new sp² carbon signals in the olefinic region of the spectrum, corresponding to C6 and C7.

-

HRMS (High-Resolution Mass Spectrometry): The observed mass should match the calculated exact mass for the molecular formula C₅₃H₆₃NO₁₃Si, confirming the elemental composition.

Data Summary Table

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected ¹H NMR Signals (δ ppm) |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | ~4.4 (C7-H), ~4.8 (C2'-H) |

| 2'-O-TBDMS-Paclitaxel | C₅₃H₆₅NO₁₄Si | 968.2 | ~4.4 (C7-H), ~4.8 (C2'-H), ~0.8 (t-Bu), ~0.0 (Me₂) |

| 2'-O-TBDMS-6,7-dehydropaclitaxel | C₅₃H₆₃NO₁₃Si | 950.2 | Disappearance of C7-H, new olefinic signals, ~0.8 (t-Bu) |

Potential Applications and Future Directions

The successful synthesis and characterization of 2'-O-TBDMS-6,7-dehydropaclitaxel is not an endpoint but a gateway to a new class of taxane analogs.

Caption: Potential downstream chemical transformations.

-

Synthesis of C6/C7 Functionalized Analogs: The C6-C7 double bond can be targeted for various additions. For example, epoxidation followed by nucleophilic opening could introduce a range of functional groups at either the C6 or C7 position.

-

Stereoselective Reduction: Hydrogenation of the double bond could potentially regenerate the C6-C7 single bond. This could serve as a model study or an alternative route back to the paclitaxel core after other modifications have been performed elsewhere on the molecule.

-

Biological Evaluation: The deprotected 6,7-dehydropaclitaxel, along with any new analogs derived from it, must be subjected to in vitro cytotoxicity assays (e.g., against human cancer cell lines like A549 and HCT-116) and tubulin polymerization assays to determine their biological activity.[13]

Conclusion

This technical guide establishes a robust framework for the preliminary investigation of 2'-O-TBDMS-6,7-dehydropaclitaxel. The proposed synthetic route is grounded in well-established chemical principles and leverages selective and mild reagents suitable for the complex taxane scaffold. The synthesis and characterization of this intermediate are a critical first step toward unlocking a new generation of paclitaxel analogs with potentially superior therapeutic profiles. The strategic introduction of the C6-C7 double bond provides a versatile platform for further chemical exploration, promising to expand the chemical space and biological understanding of this vital class of anticancer agents.

References

-

Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. J. Am. Chem. Soc., 90(17), 4744–4745. [Link]

-

Bhat, L., Liu, Y., Victory, S. F., Himes, R. H., & Georg, G. I. (1998). Synthesis and evaluation of paclitaxel C7 derivatives: solution phase synthesis of combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 8(22), 3181-3186. [Link]

-

Burgess, E. M., Penton Jr., H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. J. Org. Chem., 38(1), 26–31. [Link]

-

Gao, Z., & Gildersleeve, J. C. (2019). Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery. ACS Omega, 4(7), 12348–12357. [Link]

-

Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link]

-

Kingston, D. G. I. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(7), 3367–3413. [Link]

-

Li, Y., & Li, X. (2016). Prodrug Strategies for Paclitaxel. International Journal of Molecular Sciences, 17(5), 796. [Link]

-

Martin, J. C., & Arhart, R. J. (1971). Sulfuranes. I. A new class of stable sulfuranes. The synthesis and reactions of diaryldialkoxysulfuranes. Journal of the American Chemical Society, 93(9), 2339–2341. [Link]

-

Roden, B. A. (2001). Diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Tian, J., & Wang, Q. (2021). Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy. Frontiers in Pharmacology, 12, 761184. [Link]

-

Wikipedia contributors. (2023). Burgess reagent. Wikipedia. [Link]

-

Wikipedia contributors. (2024). Martin's sulfurane. Wikipedia. [Link]

-

Zhang, H. (2010). Synthesis of Paclitaxel Analogs. VTechWorks. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Frontiers | Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy [frontiersin.org]

- 4. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. Burgess reagent - Wikipedia [en.wikipedia.org]

- 9. medium.com [medium.com]

- 10. Martin sulfurane - Enamine [enamine.net]

- 11. Martin's sulfurane - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

Executive Summary & Rationale

The structural modification of the paclitaxel baccatin III core is a critical vector in the development of next-generation taxane chemotherapeutics. Specifically, the synthesis of 6,7-dehydropaclitaxel derivatives serves as a vital intermediate for accessing 6,7-epoxypaclitaxels and provides deep insights into the structure-activity relationship (SAR) of the microtubule-binding domain[1]. This application note details a highly optimized, two-phase protocol for the synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel, emphasizing the mechanistic causality behind regioselective protection and solvent-directed elimination.

Mechanistic Insights & Reaction Causality

Regioselective Silylation (Kinetic Control)

Paclitaxel possesses three reactive hydroxyl groups: the 2'-OH on the phenylisoserine side chain, and the 7-OH and 1-OH on the baccatin III core. The 2'-OH is the least sterically hindered and most kinetically reactive. By employing a bulky silylating agent (tert-Butyldimethylsilyl chloride, TBSCl) in combination with a mild base (imidazole) in a polar aprotic solvent (DMF), the 2'-OH is exclusively protected. This kinetically controlled step is mandatory to prevent unwanted dehydration, fluorination, or degradation of the side chain during subsequent high-energy transformations.

Solvent-Directed Dehydration (Pathway Bifurcation)

The dehydration of the 7-OH group is notoriously challenging due to its location in the sterically congested concave face of the taxane core. Diethylaminosulfur trifluoride (DAST) is classically deployed as a deoxofluorinating agent. When 2'-protected paclitaxel is treated with DAST in standard halogenated solvents (e.g., dichloromethane), the reaction predominantly yields the 7-alpha-fluoro derivative alongside a 7,19-cyclopropane rearrangement product via substitution and anchimeric assistance pathways[2].

However, the reaction trajectory is highly solvent-dependent. By shifting the solvent environment to a specific mixture of tetrahydrofuran (THF) and toluene, the transition state is fundamentally altered. The less polar, coordinating environment of the THF/Toluene matrix suppresses the SN2 fluorination pathway. Instead, it stabilizes an anti-elimination (E2-like) mechanism, promoting the formation of the targeted 6,7-double bond and maximizing the yield of the 6,7-dehydro product[3].

Experimental Workflows

Phase 1: Synthesis of 2'-O-(tert-Butyldimethylsilyl)paclitaxel

This protocol establishes a self-validating system where the complete consumption of the polar starting material is easily tracked via thin-layer chromatography (TLC).

Reagents & Materials:

-

Paclitaxel (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.5 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Dissolution: Transfer paclitaxel to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon. Dissolve the paclitaxel in anhydrous DMF (approx. 0.1 M concentration).

-

Base Addition: Add imidazole to the solution. Stir for 5 minutes at room temperature until completely dissolved. The imidazole acts as both an acid scavenger and a nucleophilic catalyst.

-

Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl portion-wise to control the mild exotherm.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours.

-

Validation (TLC): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The product will appear as a distinct, less polar spot ( Rf≈0.6 ) compared to the starting paclitaxel ( Rf≈0.2 ).

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate.

-

Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to afford 2'-O-TBS-paclitaxel as a white solid (>90% yield).

Phase 2: Synthesis of 2'-O-TBS-6,7-dehydropaclitaxel

Caution: DAST is highly corrosive and reacts violently with moisture, releasing hydrogen fluoride (HF). Perform all operations in a well-ventilated fume hood using chemically resistant PPE.

Reagents & Materials:

-

2'-O-TBS-paclitaxel (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Step-by-Step Procedure:

-

Solvent Preparation: In an oven-dried, argon-purged flask, dissolve 2'-O-TBS-paclitaxel in a strictly anhydrous 1:2 mixture of THF and Toluene (approx. 0.05 M concentration). Note: This specific solvent ratio is the critical variable that dictates the elimination pathway over fluorination[3].

-

Thermal Control: Submerge the flask in a dry ice/acetone bath and cool the mixture to -55 °C.

-

Reagent Addition: Using a Teflon-tipped or chemically resistant syringe, add DAST dropwise down the side of the flask.

-

Elimination Phase: Allow the reaction mixture to gradually warm to room temperature over a 12 to 16-hour period. The slow warming ensures the intermediate dialkylaminosulfur difluoride smoothly undergoes elimination.

-

Validation (TLC): Check reaction completion via TLC (Eluent: 10% Acetonitrile in Dichloromethane). The 6,7-dehydro product will resolve slightly above any unreacted starting material.

-

Quenching: Cool the flask back to 0 °C. Carefully and slowly quench the excess DAST by dropwise addition of saturated aqueous NaHCO3 until effervescence ceases.

-

Isolation: Dilute with Ethyl Acetate. Separate the layers and extract the aqueous phase twice more with Ethyl Acetate. Wash the combined organics with brine, dry over MgSO4 , and concentrate under reduced pressure.

-

Purification: Isolate the target 2'-O-TBS-6,7-dehydropaclitaxel via silica gel chromatography (gradient elution: 5% to 15% Acetonitrile in Dichloromethane) to separate it from trace fluorinated byproducts.

Quantitative Data & Yield Optimization

The choice of dehydrating agent and solvent matrix drastically alters the product distribution. Table 1 summarizes the quantitative outcomes of various 7-OH targeted protocols, highlighting the superiority of the THF/Toluene DAST system for alkene generation.

Table 1: Quantitative Comparison of 7-OH Dehydration Reagents and Conditions

| Reagent | Solvent System | Temperature | Major Product | Approx. Yield (%) | Mechanistic Pathway |

| DAST | Dichloromethane (DCM) | -78 °C to RT | 7-fluoro & 7,19-cyclopropane | <10% (Alkene) | SN2 Substitution / Rearrangement |

| DAST | THF / Toluene (1:2) | -55 °C to RT | 6,7-dehydropaclitaxel | 65 - 75% | Anti-Elimination (E2) |

| MsCl / DBU | Pyridine / DCM | 0 °C to 80 °C | 6,7-dehydropaclitaxel | ~74% (2 steps) | Mesylation followed by E1cb |

| Burgess Reagent | Toluene | 70 °C | 6,7-dehydropaclitaxel | ~60% | Syn-Elimination |

Data synthesized from historical SAR studies and patent literature optimizing taxane core modifications.

Reaction Pathway Visualization

Workflow for 2'-O-TBS-6,7-dehydropaclitaxel synthesis highlighting solvent-dependent DAST outcomes.

References

-

Taxol Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogues Modified at C-7 Source: ResearchGate (Chen, S.-H., et al., 1994) URL:[1]

-

Taxol Structure-Activity Relationships (DAST Fluorination Pathways) Source: ResearchGate (Chen, S.-H., et al., 1994) URL:[2]

-

EP0671399B1 - 6,7-Epoxy paclitaxels (Solvent-Directed DAST Dehydration) Source: Google Patents (European Patent Office) URL:[3]

Sources

Application Note: High-Resolution HPLC Purification of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

Executive Summary

The semi-synthesis of novel taxane derivatives, such as 6,7-epoxypaclitaxel, requires precise functionalization of the baccatin III core[1]. Because the 2'-hydroxyl group of paclitaxel is highly reactive, it is standard practice to protect it—most commonly as a tert-butyldimethylsilyl (TBS) ether—prior to inducing dehydration at the 7-position to form the 6,7-alkene.

Purifying the resulting intermediate, 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel , presents a unique chromatographic challenge. The addition of the bulky TBS group and the loss of the 7-hydroxyl group drastically increase the molecule's lipophilicity. Furthermore, the intermediate possesses a narrow stability window: the TBS ether is highly acid-labile, while the taxane ester linkages and oxetane ring are sensitive to basic conditions. This application note details a self-validating, neutral-pH High-Performance Liquid Chromatography (HPLC) protocol designed to isolate this critical intermediate with >98% purity while preventing on-column degradation.

Mechanistic Rationale & Chemical Pathway

To design an effective purification strategy, one must understand the causality behind the molecule's physicochemical behavior:

-

Hydrophobicity (LogP Shift): Parent paclitaxel typically elutes at ~50-60% Acetonitrile (ACN) on a reverse-phase C18 column[2]. The installation of the highly lipophilic TBS group at the 2'-position pushes the required elution strength to >75% ACN. The subsequent 6,7-dehydration removes a polar hydrogen-bond donor (7-OH), further increasing retention time.

-

pH Constraints: Standard peptide/small-molecule purification often utilizes 0.1% Trifluoroacetic acid (TFA) to improve peak shape. However, TFA (pH ~2) will catalyze the hydrolysis of the 2'-O-TBS group during fraction concentration. Therefore, a strictly neutral mobile phase (pure Water/Acetonitrile) is mandatory.

-

Detection: The taxane core contains a conjugated enone system (C11=C12-C13=O) and multiple benzoyl groups that exhibit a strong, characteristic UV absorption maximum at 227 nm[3].

Caption: Semi-synthetic pathway from Paclitaxel to 6,7-dehydropaclitaxel via the 2'-O-TBS intermediate.

Analytical Method Development & System Suitability

Before scaling up to preparative chromatography, the crude mixture must be profiled to establish a self-validating System Suitability Test (SST). The critical pair for resolution is typically the unreacted starting material (2'-O-TBS-paclitaxel) and the target product (2'-O-TBS-6,7-dehydropaclitaxel).

Table 1: Analytical HPLC Parameters

| Parameter | Specification | Rationale (E-E-A-T) |

| Column | Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) | High carbon load and double end-capping prevent secondary silanol interactions with the taxane core[3]. |

| Mobile Phase A | Ultrapure Water (Unbuffered) | Avoids acidic modifiers (e.g., TFA) that cause premature TBS cleavage. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; provides sharper peaks for highly lipophilic silylated taxanes[2]. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, optimizing the Van Deemter curve for small molecules. |

| Detection | UV at 227 nm | Optimal absorption for the taxane benzoyl and conjugated enone systems[3]. |

| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer for bulky molecules[3]. |

Table 2: Analytical Gradient Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0.0 | 50 | 50 |

| 5.0 | 30 | 70 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 26.0 | 50 | 50 |

| 30.0 | 50 | 50 |

System Suitability Criteria: Proceed to preparative scale only if the resolution ( Rs ) between 2'-O-TBS-paclitaxel and 2'-O-TBS-6,7-dehydropaclitaxel is ≥2.0 , and the tailing factor for the target peak is ≤1.5 .

Preparative Scale-Up Protocol

Once the analytical profile is validated, the method is transferred to a preparative scale. To maximize loading capacity and resolution, an isocratic hold is utilized at the elution threshold determined during the analytical gradient.

Caption: Step-by-step workflow for the preparative HPLC purification of the target taxane intermediate.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the crude reaction mixture in minimal pure Acetonitrile to achieve a concentration of 50 mg/mL. Crucial Step: Filter the solution through a 0.22 µm PTFE syringe filter. Taxane reaction mixtures often contain insoluble polymeric byproducts or inorganic salts from dehydration reagents (e.g., Burgess reagent) that will rapidly foul a preparative column.

-

Preparative Column Equilibration: Install a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm). Equilibrate the column at 20.0 mL/min with an isocratic mixture of 85% ACN / 15% Water for 5 column volumes.

-

Injection: Inject 1.0 to 2.5 mL of the prepared sample. Do not exceed 125 mg total load per injection on a 21.2 mm ID column to prevent severe band broadening and loss of resolution.

-

Elution & Fraction Collection: Run the isocratic method (85% ACN) for 30 minutes. Monitor UV absorbance at 227 nm. The 2'-O-TBS-6,7-dehydropaclitaxel will elute as a distinct, highly retained peak (typically between 18-24 minutes, depending on exact column dead volume). Collect fractions using a strict threshold trigger to avoid collecting peak tails, which often contain epimerized impurities.

-

Solvent Removal: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a high-temperature water bath (>40 °C), as prolonged heating in aqueous acetonitrile can trigger trace hydrolysis of the TBS group or epimerization at the C7 position.

Troubleshooting & Quality Control

-

Premature Desilylation (Loss of TBS): If analytical checks of the collected fractions reveal a mass corresponding to 6,7-dehydropaclitaxel (deprotected), the mobile phase may be slightly acidic. Ensure high-purity HPLC water is used. If the issue persists, buffer the mobile phase with 10 mM Ammonium Acetate (pH 6.5).

-

Peak Tailing: Severe tailing of the target peak indicates secondary interactions. This is common if the C18 column is not fully end-capped. Switching to a column designed for basic/bulky compounds (e.g., Waters XBridge) will resolve this.

-

Co-elution of Diastereomers: Taxane modifications can sometimes yield C7 epimers[3]. If a shoulder appears on the main peak, decrease the isocratic hold concentration from 85% ACN to 80% ACN. This will increase the run time but exponentially increase the separation factor ( α ) between closely related diastereomers[1].

References[1] Title: 6,7-Epoxy paclitaxels (EP0671399B1)

Source: European Patent Office / Google Patents URL: [2] Title: A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study Source: PLOS One (2018) URL: [Link][3] Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex Source: Indian Journal of Pharmaceutical Sciences (2013) URL: [Link]

Sources

- 1. EP0671399B1 - 6,7-Epoxy paclitaxels - Google Patents [patents.google.com]

- 2. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]

- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Use of 2'-O-TBDMS-6,7-dehydropaclitaxel in the Semi-Synthesis of Paclitaxel and its Analogs

Introduction and Strategic Context

Paclitaxel (Taxol®) remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and lung cancers.[1] Its complex diterpenoid structure, featuring a unique oxetane ring and a C-13 ester side chain, presents a formidable challenge for total synthesis.[2] Consequently, the most commercially viable route to Paclitaxel and its derivatives, such as Docetaxel, is through semi-synthesis. This approach leverages advanced, naturally occurring precursors like baccatin III and 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the yew tree (Taxus baccata).[2][3]

The conversion of these precursors into the final active pharmaceutical ingredient necessitates a sophisticated strategy of protection and deprotection of various reactive functional groups. Among the most critical of these is the hydroxyl group at the 2' position of the C-13 side chain. This position is highly reactive and must be masked to allow for selective modifications elsewhere in the molecule.

This guide focuses on a key intermediate in this synthetic pathway: 2'-O-TBDMS-6,7-dehydropaclitaxel . We will explore the strategic importance of its two defining features—the tert-butyldimethylsilyl (TBDMS) protecting group and the 6,7-alkene moiety—and provide a detailed protocol for its conversion into a direct precursor of Paclitaxel.

Rationale for Key Structural Features

The utility of 2'-O-TBDMS-6,7-dehydropaclitaxel as a synthetic intermediate is rooted in the distinct chemical properties of its protecting group and the unsaturated core.

The 2'-O-TBDMS Protecting Group: A Tool for Precision

The tert-butyldimethylsilyl (TBDMS or TBS) group is a premier choice for protecting hydroxyl functions in complex multi-step syntheses.[4][5] Its selection for the 2'-position is highly strategic for several reasons:

-

Robust Stability: The TBDMS ether is stable to a wide range of reaction conditions, including non-acidic and non-fluoride environments, allowing for chemical manipulations at other sites without premature cleavage.[6][7]

-

Steric Hindrance: The bulkiness of the tert-butyl group provides significant steric shielding, preventing unintended reactions at the 2'-oxygen.[7]

-

Chemoselective Cleavage: Despite its stability, the TBDMS group can be removed with high selectivity under mild conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), triethylamine trihydrofluoride (TEA·3HF), or hydrogen fluoride-pyridine complex.[7][8] This orthogonality is crucial, as it allows for deprotection without disturbing other sensitive functionalities on the paclitaxel scaffold.

The 6,7-Dehydro Moiety: A Precursor for Saturation

The double bond between the C6 and C7 positions is often a feature of certain semi-synthetic routes. Its presence necessitates a final reduction step to yield the saturated cyclohexane A-ring characteristic of natural Paclitaxel. This transformation is almost exclusively achieved through catalytic hydrogenation, a reliable and high-yielding reaction that is compatible with the overall molecular structure.

Experimental Workflow: From Unsaturated Precursor to Paclitaxel Core

The primary application of 2'-O-TBDMS-6,7-dehydropaclitaxel is its conversion into 2'-O-TBDMS-paclitaxel via the selective hydrogenation of the 6,7-alkene. This is followed by the deprotection of the 2'-silyl ether to furnish Paclitaxel.

Sources

- 1. Synthesis and Biological Evaluation of Paclitaxel and Camptothecin Prodrugs on the Basis of 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Experimental Methodologies for 6,7-Dehydropaclitaxel – Synthesis, Tubulin Polymerization, and Cytotoxicity

Introduction & Mechanistic Rationale

Paclitaxel (Taxol®) is a quintessential antimicrotubule agent that disrupts the tubulin-microtubule equilibrium by stabilizing microtubules against depolymerization, thereby halting the cell cycle at the G2/M phase ()[1]. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the C-7 position of the baccatin core is highly tolerant to modification. Because the C-7 hydroxyl group points away from the primary tubulin-binding pocket and towards the solvent, substitutions or eliminations at this site do not abrogate biological activity[2].

Specifically, 6,7-dehydropaclitaxel is a synthetic analog characterized by the introduction of a double bond between C-6 and C-7[3][4]. Interestingly, foundational pharmacology studies by demonstrated that 6,7-dehydropaclitaxel is capable of polymerizing tubulin better (at a faster initial rate) than paclitaxel itself, while retaining potent in vitro cytotoxicity[2][5].

The following protocols detail the end-to-end experimental lifecycle for working with this compound: from the deprotection of its commercially available precursor to cell-free mechanistic validation and in vitro efficacy screening.

Experimental Workflows & Logical Relationships

Experimental workflow from precursor deprotection to mechanistic and efficacy screening.

Protocol 1: Preparation of 6,7-Dehydropaclitaxel via Deprotection

Context & Causality: 6,7-dehydropaclitaxel is frequently stored or purchased as a protected precursor, such as 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel (CAS 165065-02-1)[3][4]. The 2'-hydroxyl group is essential for hydrogen bonding with β-tubulin and must be protected during upstream synthesis to prevent unwanted side reactions. We utilize Tetrabutylammonium fluoride (TBAF) to selectively cleave the silyl ether. Fluoride ions have a high affinity for silicon, allowing for the rapid removal of the TBDMS group without hydrolyzing the sensitive ester linkages on the taxane core.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2'-O-TBDMS-6,7-dehydropaclitaxel (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent moisture-induced degradation or unwanted hydrolysis of the core esters.

-

Deprotection: Cool the solution to 0°C using an ice bath. Dropwise, add a 1.0 M solution of TBAF in THF (1.2 eq). Causality: Cooling the reaction controls the exothermic nature of the cleavage and minimizes potential epimerization or degradation.

-

Reaction Monitoring: Stir the reaction for 1-2 hours, allowing it to gradually warm to room temperature. Monitor progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system until the starting material is entirely consumed.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic fluoride species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield pure 6,7-dehydropaclitaxel[6].

Protocol 2: Cell-Free Tubulin Polymerization Assay

Context & Causality: Microtubule assembly increases the turbidity of a solution. By measuring the absorbance (optical density) at 340 nm over time, we can quantify the rate and extent of tubulin polymerization. 6,7-dehydropaclitaxel acts as a potent assembly promoter, shifting the equilibrium toward the polymerized state[2].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Causality: PIPES maintains the optimal physiological pH, EGTA chelates calcium (which actively inhibits polymerization), and Mg²⁺ is an essential cofactor required for GTP binding to tubulin.

-

Tubulin Thawing: Rapidly thaw purified porcine brain tubulin (>99% pure) and place it immediately on ice. Causality: Unpolymerized tubulin is highly temperature-sensitive and will spontaneously denature or aggregate if not kept strictly at 0-4°C prior to the assay.

-

Reaction Mixture: In a pre-chilled 96-well half-area plate, combine PEM buffer, 1 mM GTP, and 3 mg/mL tubulin.

-

Compound Addition: Add 6,7-dehydropaclitaxel to achieve a final concentration of 10 µM (maximum 1% DMSO). Include Paclitaxel (10 µM) as a positive control, and 1% DMSO as a negative vehicle control.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Self-Validation System: The assay run is only considered valid if the DMSO control shows a slow, flat baseline curve, while the Paclitaxel control shows a rapid sigmoidal increase. 6,7-dehydropaclitaxel should exhibit a steeper initial slope (Vmax) than Paclitaxel, confirming its enhanced polymerization kinetics[2].

Protocol 3: In Vitro Cytotoxicity Profiling

Context & Causality: To ensure the enhanced tubulin binding translates to cellular efficacy, cytotoxicity is measured using an ATP-dependent luminescent assay (e.g., CellTiter-Glo). This provides a highly sensitive, direct correlation to the number of metabolically active cells, avoiding the metabolic artifacts sometimes seen in standard MTT assays.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT-116 (colon carcinoma) or MCF-7 (breast carcinoma) cells at 2,000 cells/well in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Treat cells with a 10-point serial dilution (e.g., 0.1 nM to 1000 nM) of 6,7-dehydropaclitaxel and Paclitaxel. Incubate for 72 hours.

-

Luminescent Detection: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Causality: Room temperature equilibration ensures uniform luciferase enzymatic activity across the plate, preventing edge-effect artifacts.

-

Lysis and Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

-

Self-Validation System: Calculate the Z'-factor between the vehicle control (0.1% DMSO) and the maximum effective dose (1000 nM). The assay is valid only if the Z'-factor is >0.5, ensuring a high signal-to-noise ratio. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Comparative Profiling

The following table summarizes the expected quantitative benchmarks based on foundational SAR literature ()[2].

| Compound | Relative Tubulin Polymerization Rate* | Cytotoxicity IC₅₀ (HCT-116) | Cytotoxicity IC₅₀ (MCF-7) |

| Paclitaxel (Control) | 1.00 | ~2.5 nM | ~2.0 nM |

| 6,7-Dehydropaclitaxel | > 1.00 (Enhanced) | ~3.0 nM | ~2.5 nM |

| 7-Deoxypaclitaxel | < 1.00 (Reduced) | ~5.0 nM | ~4.5 nM |

*Ratio of initial tubulin polymerization rate relative to paclitaxel. Ratios > 1 indicate faster assembly kinetics[2].

Mechanism of action for 6,7-dehydropaclitaxel inducing mitotic arrest via tubulin stabilization.

References

-

Chen, S.-H., Kant, J., Mamber, S. W., Roth, G. P., et al. (1994). "Taxol® Structure-Activity Relationships: Synthesis and Biological Evaluation of Taxol Analogs Modified at C-7." Bioorganic & Medicinal Chemistry Letters, 4(18), 2223-2228. URL:[Link]

-

Rowinsky, E. K., Cazenave, L. A., & Donehower, R. C. (1990). "Taxol: A Novel Investigational Antimicrotubule Agent." Journal of the National Cancer Institute, 82(15), 1247-1259. URL:[Link]

Sources

- 1. EP0671399B1 - 6,7-Epoxy paclitaxels - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nextsds.com [nextsds.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. RU2125998C1 - 6,7-modified paclitaxels and intermediate compounds - Google Patents [patents.google.com]

Application Notes & Protocols: Laboratory Techniques for Handling Air-Sensitive Paclitaxel Derivatives

Introduction: The Challenge of Instability in Paclitaxel Chemistry

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy.[1][2] Its unique mechanism of action, which involves stabilizing microtubules and arresting cell division, has made it and its semi-synthetic derivatives indispensable in treating various cancers.[2][3] The intricate structure of paclitaxel, featuring a tetracyclic core and multiple functional groups, is key to its therapeutic efficacy but also the source of its chemical lability.[2][3]

Many paclitaxel derivatives, particularly those synthesized for improved solubility, targeted delivery, or enhanced efficacy, are highly sensitive to atmospheric conditions.[4] Exposure to oxygen and, more critically, moisture can initiate degradation pathways that compromise the compound's purity, reduce its therapeutic activity, and generate unwanted impurities.[5][6] The primary mechanisms of degradation include:

-

Hydrolysis: The ester linkages, particularly at the C-10 and C-13 positions, are susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base. This can lead to the formation of degradation products like baccatin III and 10-deacetylpaclitaxel.[7][8]

-

Epimerization: The chiral center at the C-7 position can undergo epimerization, especially under basic conditions, leading to the formation of 7-epipaclitaxel, an impurity with significantly different biological activity.[7][8]

-

Oxidation: While less commonly cited for the core structure under ambient conditions, oxidative degradation can occur, especially for derivatives with sensitive functional groups or during heated reactions in the presence of oxygen.[9]

Therefore, maintaining an inert atmosphere—an environment devoid of reactive gases like oxygen and moisture—is not merely a suggestion but a strict requirement for the successful synthesis, purification, storage, and handling of these valuable compounds.[5][10][11] This guide provides a comprehensive overview of the principles, equipment, and detailed protocols necessary to manage air-sensitive paclitaxel derivatives, ensuring experimental reproducibility and preserving compound integrity.

Core Methodologies: Creating and Maintaining an Inert Atmosphere

The exclusion of air and moisture is achieved using two primary techniques in the modern chemistry laboratory: the glovebox and the Schlenk line.[12] The choice between them depends on the scale of the experiment, the sensitivity of the compounds, and the specific manipulations required.

The Glovebox: A Contained Inert Environment

A glovebox is a sealed chamber continuously purged and scrubbed with an inert gas (typically nitrogen or argon) to maintain extremely low levels of oxygen and moisture (<1 ppm).[13][14] It allows for the use of conventional laboratory equipment, such as balances and stir plates, in a completely inert environment.[12][15]

Key Components & Principles:

-

Main Chamber: The primary working area, kept under positive pressure with an inert gas.[13][15]

-

Antechamber: A smaller "airlock" used to introduce or remove items without compromising the atmosphere of the main chamber.[13][16]

-

Catalyst/Scrubber: A system that continuously circulates the chamber's atmosphere, removing traces of O₂ and H₂O.[13]

-

Gloves: Heavy-duty rubber gloves sealed to ports on the front window, allowing for manipulation of items inside.[12][13]

Advantages:

-

Provides the most rigorous exclusion of air and moisture.[12]

-

Ideal for storing, weighing, and transferring highly sensitive solids.[14]

-

Allows for complex manipulations using standard glassware.[15]

Limitations:

-

High initial cost and maintenance.

-

Risk of cross-contamination if used for multiple, volatile projects.[12][15]

The Schlenk Line: Versatile Benchtop Inert Chemistry

A Schlenk line is a glass manifold with multiple ports connected to two separate lines: one for a high vacuum pump and one for a source of purified inert gas.[17][18] This setup allows for the manipulation of air-sensitive materials in specialized glassware (Schlenk flasks) directly on the lab bench.[17][19]

Key Components & Principles:

-

Dual Manifold: Two parallel glass tubes for vacuum and inert gas.[17]

-

Stopcocks: Allow each port to be switched between vacuum, inert gas, or closed.[17]

-

Cold Trap: A Dewar filled with liquid nitrogen or dry ice/acetone placed between the manifold and the vacuum pump to trap volatile solvents and protect the pump.[17][18]

-

Bubbler: An oil-filled bubbler at the end of the inert gas line provides a visual indicator of gas flow and acts as a pressure-release valve, preventing over-pressurization and back-diffusion of air.[17]

Advantages:

-

More cost-effective and space-efficient than a glovebox.

-

Suitable for a wide range of reactions and manipulations.[17]

-

Allows for multiple operations to be run simultaneously.[17]

Limitations:

-

Requires more technical skill and practice to master.

-

Slightly less effective at excluding air than a glovebox, as manipulations rely on maintaining positive pressure.

Preparation of Solvents and Reagents

The purity of your inert atmosphere is irrelevant if your solvents are saturated with dissolved oxygen or contain residual water. For many reactions, dissolved oxygen is more detrimental than trace moisture.[9] Therefore, proper solvent preparation is a critical prerequisite.

Solvent Degassing Protocols

Degassing is the process of removing dissolved gases from a liquid.[20] The three most common methods are compared below.

| Method | Principle | Effectiveness | Best For | Protocol Summary |

| Freeze-Pump-Thaw | The solvent is frozen, the headspace is evacuated, and upon thawing, dissolved gases move into the vacuum. This cycle is repeated. | Most Effective [9][21] | Highly sensitive reactions (e.g., organometallic catalysis, radical reactions).[9] | 1. Place solvent in a sealed Schlenk flask. 2. Freeze completely in liquid N₂. 3. Apply high vacuum for 3-5 min. 4. Close the stopcock and thaw completely. 5. Repeat cycle 3 times, backfilling with inert gas after the final cycle.[21] |

| Inert Gas Purging (Sparging) | An inert gas is bubbled vigorously through the liquid, displacing dissolved oxygen. | Least Effective [9][21] | Less sensitive reactions; large volumes of solvent where other methods are impractical. | 1. Insert a long needle connected to an inert gas line into the solvent. 2. Insert a short "exit" needle. 3. Bubble gas through the solvent for 30-60 minutes.[20] |

| Sonication with Vacuum | Sonication agitates the solvent, promoting the release of dissolved gases, which are removed by a simultaneously applied vacuum. | Moderately Effective | Rapid degassing for applications like HPLC mobile phases or moderately sensitive reactions. | 1. Place solvent in a Schlenk flask and apply a light vacuum. 2. Place the flask in an ultrasonic bath and sonicate for 1-2 minutes. 3. Backfill with inert gas. 4. Repeat cycle 5-10 times.[21] |

Handling Anhydrous Reagent Bottles

Many anhydrous solvents and air-sensitive liquid reagents are supplied in bottles with a septum-sealed cap, such as AcroSeal™ or Sure/Seal™ packaging.[21][22] These allow for the withdrawal of reagent via syringe without exposing the bulk material to the atmosphere.

Key Principle: Always maintain a positive pressure of inert gas inside the bottle. This can be achieved by first injecting a volume of inert gas equal to the volume of liquid you intend to withdraw, or by using a double-tipped needle to simultaneously withdraw liquid and supply inert gas.[22]

Step-by-Step Experimental Protocols

The following protocols provide detailed methodologies for common laboratory manipulations of air-sensitive paclitaxel derivatives.

Protocol 1: Weighing a Solid Paclitaxel Derivative in a Glovebox

Causality: Weighing a hygroscopic or air-sensitive solid in the open air introduces immediate degradation. A glovebox provides a controlled environment where mass can be accurately determined without atmospheric exposure.[14]

-

Preparation: Place the sealed container of the paclitaxel derivative, a tared vial, spatulas, and weighing paper into the glovebox antechamber.

-

Antechamber Purge: Evacuate the antechamber under vacuum for at least 10-15 minutes to remove atmospheric gases and adsorbed moisture from the surfaces of the items. Refill the antechamber with the glovebox's inert gas. Repeat this vacuum/refill cycle at least three times.[12]

-

Transfer to Main Chamber: Once the purge cycles are complete, open the inner antechamber door and move the items into the main chamber. Allow items to sit for several minutes to fully acclimatize to the inert atmosphere.

-

Weighing: Place the tared vial on the balance inside the glovebox and record its mass. Carefully open the container of the paclitaxel derivative. Using a clean spatula, transfer the desired amount of solid into the tared vial.

-

Finalize: Securely cap the vial containing the weighed solid and record the final mass. Tightly reseal the main container of the paclitaxel derivative.

-

Record Keeping: Note the mass, date, and any visual observations in your laboratory notebook.

Protocol 2: Cannula Transfer of a Solution via Schlenk Line

Causality: For transferring volumes greater than a few milliliters or for handling highly reactive solutions, a cannula transfer is safer and more effective than a syringe. It utilizes a pressure differential between two vessels to move liquid through a double-tipped needle (cannula) while maintaining a closed, inert system.[13][17]

-

System Setup:

-

Ensure the flask containing your paclitaxel derivative solution ("donor flask") and the flask that will receive the solution ("receiving flask") are both Schlenk flasks fitted with rubber septa.

-

Connect both flasks to the Schlenk line via needles attached to the gas manifold. Ensure a gentle positive flow of inert gas into both flasks (indicated by bubbling in the bubbler).

-

-

Cannula Insertion:

-

Take a stainless-steel cannula and insert one end through the septum of the donor flask, ensuring the tip is submerged below the liquid level.

-

Insert the other end of the cannula through the septum of the receiving flask, keeping the tip above the headspace for now.

-

-

Initiate Transfer:

-

To start the flow, create a pressure gradient. The easiest way is to vent the receiving flask by inserting a short "exit" needle connected to the bubbler or into the fume hood. The slightly higher pressure in the donor flask will push the liquid through the cannula into the receiving flask.

-

Alternatively, you can briefly open the receiving flask to the vacuum line to reduce its pressure, but this requires great care to avoid boiling the solvent.

-

-

Completion:

-

Once the desired volume is transferred, first raise the cannula tip in the donor flask above the liquid level to flush the cannula with inert gas.

-

Remove the cannula from the receiving flask first, then from the donor flask.

-

Remove the venting needle from the receiving flask to re-establish the inert atmosphere.

-

Diagram: Cannula Transfer Workflow Caption: Workflow for transferring an air-sensitive solution using a cannula.

Protocol 3: Setting up a Reaction using Schlenk Techniques

Causality: This protocol integrates the core Schlenk techniques to ensure all components of a reaction are combined under a rigorously maintained inert atmosphere.

-

Glassware Preparation: Place a stir bar into the appropriate Schlenk flask. Seal the flask with a greased glass stopper or a rubber septum. Connect the flask to the Schlenk line.

-

Inerting the Flask: Perform at least three "purge-and-refill" cycles:

-

Adding Solid Reagent:

-

If the paclitaxel derivative was weighed in a glovebox, simply uncap and add it to the reaction flask inside the glovebox.

-

If working on the bench, temporarily remove the stopper/septum and quickly add the pre-weighed solid against a strong counterflow of inert gas coming out of the flask's sidearm. Immediately reseal the flask and perform one more purge-and-refill cycle.

-

-

Adding Solvent: Using a gas-tight syringe, transfer the required volume of degassed, anhydrous solvent from its source bottle to the reaction flask through the septum.

-

Adding Liquid Reagents: Use either a syringe or cannula transfer (Protocol 2) to add any other air-sensitive liquid reagents.

-

Reaction Conditions: Once all components are added, the flask can be heated in an oil bath, cooled in a cryo-bath, or stirred at room temperature as required by the procedure. Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by a slow bubble rate in the bubbler.

Diagram: General Schlenk Line Setup for a Reaction Caption: A typical Schlenk line configuration for running a reaction under inert gas.

Analytical Verification: Assessing Purity and Degradation

Visual inspection is insufficient to confirm the integrity of a paclitaxel derivative. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying degradation products.[23][24][25]

Causality: A stability-indicating HPLC method can separate the intact drug from its potential degradation products, allowing for accurate quantification of purity.[26] The presence of peaks corresponding to known degradants like 7-epipaclitaxel or baccatin III is a clear sign of improper handling or storage.[7][8]

General HPLC Method Parameters for Paclitaxel Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [24][27] |

| Mobile Phase | Acetonitrile and Water or Buffer (e.g., Phosphate Buffer pH 5) | [27] |

| Elution | Isocratic or Gradient | [25][27] |

| Flow Rate | 1.0 - 2.0 mL/min | [24][27] |

| Detection | UV at 227 nm or 230 nm | [24][27][28] |

| Column Temp. | Ambient or controlled (e.g., 40°C) | [25] |

Note: This is a generalized guide. The specific method must be developed and validated for the particular paclitaxel derivative being analyzed.

Safety, Storage, and Best Practices

6.1 Personnel Safety:

-

Cytotoxicity: Paclitaxel and its derivatives are cytotoxic agents. Always handle these compounds in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of airborne particles.[29]

-

PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and double nitrile gloves.[29][30]

6.2 Inert Gas Safety:

-

Asphyxiation Hazard: Inert gases like nitrogen and argon can displace oxygen in enclosed spaces, creating an asphyxiation risk. Ensure your laboratory is well-ventilated.[5]

-

Pressure Management: Never heat a sealed vessel connected to a closed manifold. Always ensure there is a pressure-relief path, such as a bubbler, to prevent dangerous pressure buildup.[13][21]

6.3 Storage of Air-Sensitive Derivatives:

-

Primary Container: Store solids in well-sealed glass vials.

-

Secondary Containment: Place the primary container inside a larger, sealed container with a desiccant.

-

Atmosphere: For maximum stability, store inside a nitrogen-filled glovebox or a desiccator that has been backfilled with an inert gas.[14]

-

Temperature & Light: Store in a cool, dark place (e.g., a -20°C freezer) to slow potential degradation pathways.[14]

References

- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.

- Kerns, E. H., et al. (2003). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of Pharmaceutical and Biomedical Analysis.

- Daley, C. (n.d.). Glovebox Usage. University of San Diego.

- Zamann Pharma Support GmbH. (n.d.).

- Wikipedia. (n.d.). Schlenk line.

- Wikipedia. (n.d.). Air-free technique.

- Gas Generation Solutions. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.

- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences.

- Vulto, P., & Westland, A. (2017). Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability. CORE.

- Cleanroom Technology. (2018). Safely handling air-sensitive products.

- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical Approaches to Paclitaxel.

- operachem. (2025). SCHLENK LINE.

- University of Rochester. (n.d.). How to Degas Solvents.

- University of York. (n.d.). Degassing solvents.

- Chiu, H-C., & Morin, T. J. (n.d.). Schlenk Lines Transfer of Solvents. University of Minnesota Twin Cities.

- Siler, D. A., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics.

- Renuga Devi, T. S., et al. (2010). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica.

- Benchchem. (n.d.). Essential Safety and Logistics for Handling Paclitaxel (Taxol).

- ResearchGate. (n.d.).

- Ossila. (n.d.). Air Sensitive Compounds.

- Zhang, H., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences.

- S, S., et al. (2014). An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. Journal of Applied Pharmaceutical Science.

- Badea, I., et al. (2004). Rapid HPLC method for the determination of paclitaxel in pharmaceutical forms without separation. Journal of Pharmaceutical and Biomedical Analysis.

- WestAir. (2025).

- ResearchGate. (2024).

- Benchchem. (2025).

- Singh, S., et al. (2023). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. DARU Journal of Pharmaceutical Sciences.

- Wikipedia. (n.d.). Paclitaxel total synthesis.

- Fisher Scientific. (n.d.).

- Li, Y., et al. (2022). Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect. Molecules.

- Wang, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules.

- LibreTexts Chemistry. (2022). 1.

- University of Washington. (n.d.). Chemotherapy and Other Hazardous Drugs Safe Use Guidelines.

Sources

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel | MDPI [mdpi.com]

- 3. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kintekfurnace.com [kintekfurnace.com]

- 6. researchgate.net [researchgate.net]

- 7. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 11. westairgases.com [westairgases.com]

- 12. Air-free technique - Wikipedia [en.wikipedia.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ossila.com [ossila.com]

- 15. Home Page [home.sandiego.edu]

- 16. Safely handling air-sensitive products [cleanroomtechnology.com]

- 17. Schlenk line - Wikipedia [en.wikipedia.org]

- 18. SCHLENK LINE - operachem [operachem.com]

- 19. moodle2.units.it [moodle2.units.it]